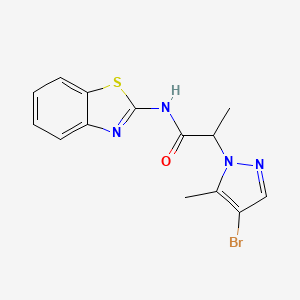![molecular formula C28H23NO3 B4738121 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate](/img/structure/B4738121.png)
4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate
描述
4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate, also known as MPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of compounds known as diphenylacetates, which have been shown to have a wide range of biological activities.
科学研究应用
4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate has been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. In drug discovery, 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and survival, such as histone deacetylases and proteasomes. 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes and cross the blood-brain barrier. However, 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate research, including the development of new analogs with improved efficacy and safety profiles, the investigation of 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate's potential as a treatment for neurodegenerative diseases, and the exploration of its mechanisms of action and effects on gene expression. Additionally, 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate may have potential applications in other areas of scientific research, such as epigenetics and stem cell biology.
Conclusion:
In conclusion, 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate is a promising compound with potential applications in a variety of scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate and its analogs for scientific research and drug discovery.
属性
IUPAC Name |
[4-[(4-methylphenyl)carbamoyl]phenyl] 2,2-diphenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO3/c1-20-12-16-24(17-13-20)29-27(30)23-14-18-25(19-15-23)32-28(31)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-19,26H,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIKLDKQVZKYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(p-Tolylcarbamoyl)phenyl 2,2-diphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-bis[2-(3-chlorophenyl)ethyl]succinamide](/img/structure/B4738040.png)
![ethyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4738053.png)
![5-[(4-ethyl-5-methyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4738056.png)

![methyl 3-bromo-5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4738068.png)
![N-({5-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]-2-furyl}methyl)-N'-phenylethanediamide](/img/structure/B4738072.png)

![diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-propyl-2,4-thiophenedicarboxylate](/img/structure/B4738084.png)
![isopropyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4738090.png)
![ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate](/img/structure/B4738098.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methylphenyl)urea](/img/structure/B4738114.png)
![4-[2-(2-chloro-4-fluorophenoxy)propanoyl]morpholine](/img/structure/B4738117.png)
![2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-butanol hydrochloride](/img/structure/B4738128.png)
![4-methyl-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4738141.png)